molecular formula C13H18N2OS B11815385 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11815385
M. Wt: 250.36 g/mol
InChI Key: YBWQYRPZPPJIMB-UHFFFAOYSA-N
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Description

2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a piperidine ring substituted with a pyridine moiety and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the functionalization of piperidine derivatives through selective reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-containing molecules. Examples are:

Uniqueness

What sets 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

2-(2-ethylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C13H18N2OS/c1-2-17-13-11(6-5-8-14-13)12-7-3-4-9-15(12)10-16/h5-6,8,10,12H,2-4,7,9H2,1H3

InChI Key

YBWQYRPZPPJIMB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

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